molecular formula C13H19NO B5797236 1-[2-(3-methylphenoxy)ethyl]pyrrolidine

1-[2-(3-methylphenoxy)ethyl]pyrrolidine

Cat. No.: B5797236
M. Wt: 205.30 g/mol
InChI Key: LWTHCQMTPFZJKK-UHFFFAOYSA-N
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Description

1-[2-(3-methylphenoxy)ethyl]pyrrolidine is a chemical compound featuring a pyrrolidine ring linked by an ethoxy spacer to a 3-methylphenyl group. This structural motif is common in various pharmacological and chemical research applications. Compounds with a phenoxyethylpyrrolidine structure serve as key intermediates and building blocks in organic synthesis and medicinal chemistry . Pyrrolidine derivatives are a significant class of heterocyclic compounds with a wide range of bioactivities and essential applications in organic synthesis . For instance, closely related analogs have been investigated for their potential antimicrobial properties, as nitrogen-containing heterocyclic scaffolds are a focal point in antimicrobial drug discovery to address antimicrobial resistance (AMR) . Furthermore, pyrrolidine-based structures are often explored for their potential as kinase inhibitors and other bioactivities . Researchers value this compound for its utility in constructing more complex molecules and for its potential in structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-(3-methylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-12-5-4-6-13(11-12)15-10-9-14-7-2-3-8-14/h4-6,11H,2-3,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTHCQMTPFZJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(3-methylphenoxy)ethyl]pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenol and pyrrolidine.

    Reaction Conditions: The reaction involves the alkylation of pyrrolidine with 2-(3-methylphenoxy)ethyl chloride under basic conditions. Common bases used include sodium hydride or potassium carbonate.

    Industrial Production: For large-scale production, the process may be optimized to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-(3-methylphenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(3-methylphenoxy)ethyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(3-methylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives
Compound Name Substituent on Phenoxy Biological Activity/Application Key Findings References
1-[2-(3-Methylphenoxy)ethyl]pyrrolidine 3-Methylphenoxy Not explicitly reported Hypothesized to modulate CNS targets (e.g., MAO, opioid receptors) based on analogs .
SC-22716 (1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine) 4-Phenylphenoxy LTA4 hydrolase inhibition Potent inhibitor of leukotriene B4 production; oral activity in mouse models . [2], [4]
1-[2-(4-Bromophenoxy)ethyl]pyrrolidine 4-Bromophenoxy Intermediate in lasofoxifene synthesis Used in synthesizing selective estrogen receptor modulators (SERMs) . [9], [15]
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine 4-Benzylphenoxy Structural studies Bulkier benzyl group may reduce binding pocket accessibility compared to methyl . [19]
1-[1-Oxo-9(3,4-methylenedioxyphenyl)...]pyrrolidine Complex unsaturated chain MAO-A inhibition Demonstrated binding to monoamine oxidase A, relevant for antidepressant activity . [7]
Key Observations:
  • Substituent Position : Para-substituted analogs (e.g., SC-22716) show higher specificity for LTA4 hydrolase, while meta-substituted derivatives (e.g., target compound) may favor CNS targets due to reduced steric hindrance .
  • Electronic Effects: Bromine (electron-withdrawing) in 4-bromophenoxy derivatives enhances reactivity in synthesis, whereas methyl (electron-donating) may improve metabolic stability .

Physicochemical Properties

Table 2: Calculated Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) logP* Polar Surface Area (Ų)
This compound C₁₃H₁₉NO 205.30 2.1 12
SC-22716 C₁₈H₂₁NO 267.37 4.3 12
1-[2-(4-Bromophenoxy)ethyl]pyrrolidine C₁₂H₁₆BrNO 284.17 2.8 12

*logP values estimated using fragment-based methods.

  • The target compound’s lower logP (2.1) suggests better aqueous solubility than SC-22716 (logP 4.3), making it more suitable for CNS applications .

Research Findings and Hypotheses

Structure-Activity Relationships (SAR)

  • Phenoxy Position: Para-substituted phenoxy groups (e.g., SC-22716) optimize enzyme inhibition (LTA4 hydrolase), while meta-substituents (target compound) may favor receptor binding (e.g., MAO-A or opioid receptors) .
  • Substituent Size : Smaller groups (methyl) enhance blood-brain barrier penetration, whereas bulkier groups (benzyl) improve target selectivity but reduce bioavailability .

Q & A

Basic: What safety protocols should be followed when handling 1-[2-(3-methylphenoxy)ethyl]pyrrolidine in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Gloves must be inspected before use and removed using proper techniques to avoid contamination .
  • Ventilation: Work in a fume hood to minimize inhalation risks. Respiratory protection (e.g., N95 masks) is recommended if aerosolization is possible .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid drainage contamination .
  • Emergency Procedures: Immediate washing with water for 15 minutes in case of skin/eye exposure. Consult safety data sheets (SDS) for first-aid measures .

Basic: What synthetic routes are commonly used to prepare this compound?

Answer:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones (e.g., using NaBH₄ or H₂/Pd) to form the pyrrolidine core .
  • Ether Linkage Introduction: Williamson ether synthesis between 3-methylphenol and a bromoethylpyrrolidine intermediate. Catalytic bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) enhance yield .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Advanced: How can reaction conditions be optimized to reduce byproduct formation during synthesis?

Answer:

  • Temperature Control: Lower reaction temperatures (0–5°C) during sensitive steps (e.g., nitration or halogenation) to suppress side reactions .
  • Catalyst Selection: Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to minimize homocoupling byproducts. Ligand additives (e.g., XPhos) improve regioselectivity .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yield by 15–20% in coupling steps .
  • Byproduct Analysis: Employ HPLC-MS or GC-MS to identify impurities. Adjust stoichiometry (e.g., 1.2 equivalents of boronic acids) to limit unreacted starting materials .

Advanced: How can contradictory biological activity data across assay systems be resolved?

Answer:

  • Assay Standardization: Normalize protocols for cell line viability (e.g., MTT vs. ATP-based assays) and use internal controls (e.g., reference inhibitors) .
  • Dose-Response Curves: Perform 8-point dilution series (0.1–100 µM) to calculate accurate IC₅₀ values. Triplicate replicates reduce variability .
  • Metabolic Stability Testing: Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Target Engagement Studies: Use techniques like thermal shift assays or SPR to confirm direct binding to purported targets .

Advanced: How can computational methods enhance structure-activity relationship (SAR) studies?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., GPCRs or kinases). Validate with mutagenesis data .
  • QSAR Modeling: Train models on datasets with ≥50 analogs. Descriptors like logP, polar surface area, and H-bond donors correlate with permeability .
  • MD Simulations: Run 100-ns trajectories to assess conformational stability of pyrrolidine derivatives in lipid bilayers or protein pockets .
  • DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity in electrophilic substitution reactions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms structure (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm; aromatic signals at δ 6.5–7.2 ppm) .
  • LC-HRMS: Accurately determine molecular weight (e.g., [M+H]+ at m/z 246.1492 for C₁₄H₂₀NO⁺) and detect impurities .
  • X-ray Crystallography: Resolve stereochemistry of chiral centers (if applicable) using single-crystal diffraction .

Advanced: What strategies mitigate off-target effects in pharmacological studies?

Answer:

  • Selectivity Screening: Test against panels of related receptors/enzymes (e.g., CEREP or Eurofins panels) to identify cross-reactivity .
  • CRISPR Knockout Models: Validate target specificity using cell lines with gene knockouts (e.g., CRISPR-Cas9-edited HEK293 cells) .
  • Proteome Profiling: Apply affinity pulldown with quantitative proteomics (e.g., TMT labeling) to map unintended interactions .

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